molecular formula C21H20F2N2O4S2 B2681239 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 923385-91-5

2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2681239
CAS No.: 923385-91-5
M. Wt: 466.52
InChI Key: NNRIXMKQLPUORB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylsulfonyl group, a difluorobenzo[d]thiazol-2-yl group, and a tetrahydrofuran-2-ylmethyl group. These groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The difluorobenzo[d]thiazol-2-yl group, for example, is a planar, aromatic system which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzylsulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the difluorobenzo[d]thiazol-2-yl group could potentially make the compound more lipophilic .

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Antimalarial and COVID-19 Potential : Research has indicated that sulfonamide derivatives, including compounds with structural similarities to the mentioned chemical, have shown significant in vitro antimalarial activity. Additionally, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were favorable, indicating potential as COVID-19 therapeutic agents due to their binding energy affinity against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles resulted in compounds with significant antimicrobial activity. This suggests the potential of similar compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibition : Some sulfonamides, through their structure-activity relationships, have shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, indicating their potential use in treating diseases related to enzyme malfunction (Abbasi et al., 2019).

Molecular Docking and Computational Studies

  • Ligand-Protein Interactions and Photovoltaic Efficiency : Computational studies, including molecular docking, have been conducted on benzothiazolinone acetamide analogs to understand their interactions with biological targets and their potential use in photovoltaic cells due to their light harvesting efficiency and non-linear optical activity (Mary et al., 2020).

Anticonvulsant Activity

  • Anticonvulsant Effects : Analogues of riluzole, including benzothiazolamines and derivatives, have shown potent anticonvulsant activity, suggesting their utility in developing treatments for neurological disorders (Jimonet et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used in a biological context, it might interact with certain proteins or enzymes .

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S2/c22-15-9-17(23)20-18(10-15)30-21(24-20)25(11-16-7-4-8-29-16)19(26)13-31(27,28)12-14-5-2-1-3-6-14/h1-3,5-6,9-10,16H,4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRIXMKQLPUORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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